molecular formula C12H6Cl2N4 B2532003 1-(2,6-dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile CAS No. 439108-73-3

1-(2,6-dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B2532003
CAS No.: 439108-73-3
M. Wt: 277.11
InChI Key: RGLMPXMFSGESQD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature

The systematic name 1-(2,6-dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile adheres to IUPAC rules:

  • 1H-imidazole denotes the parent heterocycle with nitrogen atoms at positions 1 and 3.
  • 4,5-dicarbonitrile specifies nitrile groups at the 4th and 5th positions.
  • 2,6-dichlorobenzyl indicates a benzyl substituent with chlorine atoms at the 2nd and 6th positions on the aromatic ring.

Molecular Formula and Weight

  • Formula : C₁₂H₆Cl₂N₄
  • Molecular weight : 277.11 g/mol.

Structural Characterization

Key spectral data:

  • ¹H NMR : Signals for the benzyl methylene group (δ ~5.5 ppm) and aromatic protons (δ ~7.3–7.5 ppm).
  • ¹³C NMR : Peaks for nitrile carbons (~115 ppm) and imidazole ring carbons (~120–150 ppm).
  • IR : Strong absorptions at ~2240 cm⁻¹ (C≡N) and ~3100 cm⁻¹ (C-H aromatic).

Table 1: Core Physicochemical Properties

Property Value Source
CAS Registry Number 439108-73-3
Melting Point Not reported
Boiling Point 539.2°C (predicted)
Density 1.4 g/cm³

Historical Development in Heterocyclic Chemistry

Origins of Imidazole Chemistry

Imidazole synthesis traces to Heinrich Debus (1858), who condensed glyoxal, formaldehyde, and ammonia. This foundational work enabled later derivatization, including the introduction of nitrile and halogenated groups.

Evolution of Nitrile-Functionalized Imidazoles

The 20th century saw advances in nitrile incorporation via:

  • Nucleophilic substitution : Reacting imidazole halides with cyanide sources.
  • Cycloaddition reactions : Using dicyanoacetylene precursors.
    The synthesis of This compound likely employs a benzylation step, where 4,5-dicyanoimidazole reacts with 2,6-dichlorobenzyl chloride under basic conditions.

Table 2: Key Synthetic Milestones

Year Development Significance
1858 Debus synthesizes imidazole Established core heterocycle
1988 Radiszewski method optimized Enabled C-substituted derivatives
2004 Microwave-assisted syntheses Improved yields for nitrile analogues

Position Within Imidazole Derivative Classifications

Functional Group-Based Taxonomy

This compound belongs to two subclasses:

  • Nitrile-functionalized imidazoles : The 4,5-dicarbonitrile moiety enhances electrophilicity, facilitating cross-coupling reactions.
  • Halogenated benzyl derivatives : The 2,6-dichlorobenzyl group imparts steric bulk and influences π-π stacking.

Comparative Analysis with Analogues

  • 4,5-Dicyanoimidazole (DCI) : Lacks the benzyl group, reducing hydrophobicity.
  • 1-Methyl-1H-imidazole-4,5-dicarbonitrile : Methyl substitution simplifies steric interactions compared to dichlorobenzyl.

Table 3: Structural Comparison of Imidazole Derivatives

Compound Substituents Key Applications
This compound 2,6-Cl₂-benzyl, 4,5-CN Organic synthesis
4,5-Dicyanoimidazole 4,5-CN Oligonucleotide synthesis
1-Methyl-1H-imidazole-4,5-dicarbonitrile 1-CH₃, 4,5-CN Polymer chemistry

Role in Supramolecular Chemistry

The dichlorobenzyl group promotes crystal packing via Cl···Cl and Cl···π interactions, while nitriles engage in hydrogen bonding, making the compound a candidate for molecular frameworks.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]imidazole-4,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N4/c13-9-2-1-3-10(14)8(9)6-18-7-17-11(4-15)12(18)5-16/h1-3,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLMPXMFSGESQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC(=C2C#N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step to improve safety and efficiency, as well as the use of automated systems for the subsequent reactions.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity arises from:

  • Nitrile groups : Participate in nucleophilic additions or cyclization reactions.

  • Dichlorobenzyl group : Enables electrophilic aromatic substitution or dechlorination under reducing conditions.

  • Imidazole ring : Acts as a weak base and engages in coordination chemistry or hydrogen bonding .

Electron-withdrawing cyano and chlorine substituents enhance electrophilicity at the imidazole’s C2 position, facilitating nucleophilic attacks .

Synthetic Routes

The compound can be synthesized via alkylation of 4,5-dicyanoimidazole with 2,6-dichlorobenzyl bromide. A representative method involves:

Step Conditions Yield Reference
AlkylationK₂CO₃, DMF, 90°C, 3 hours~60%
PurificationColumn chromatography (silica gel)-

This method parallels the synthesis of ethyl 2-bromo-1-(2,5-dichlorobenzyl)-4-methyl-1H-imidazole-5-carboxylate . Alternative approaches include oxidative cyclocondensation using (NH₄)₂Ce(NO₃)₆/HNO₃ to form imidazole cores .

Nucleophilic Substitution Reactions

The dichlorobenzyl moiety undergoes substitution, particularly at the ortho and para chlorine positions. For example:

Reaction Type Reagents/Conditions Product
Aromatic substitutionKOH, polar aprotic solvent, 130°CHydroxy or alkoxy derivatives
DechlorinationPd/C, H₂, ethanolBenzyl group with reduced halogenation

The electron-deficient imidazole ring also reacts with nucleophiles like amines or thiols at the C2 position, forming C–N or C–S bonds .

Cyclization and Heterocycle Formation

The nitrile groups enable cyclization to form fused heterocycles. Under acidic conditions:

  • Thermal cyclization : Forms triazine or tetrazole derivatives at >200°C .

  • Hydrolysis : Converts nitriles to amides or carboxylic acids, enabling further functionalization .

Coordination Chemistry

The imidazole nitrogen and nitrile groups act as ligands for transition metals. Example complexes:

Metal Coordination Site Application
Cu(II)N-imidazole, CNCatalytic oxidation
Fe(III)N-imidazoleMagnetic materials

These interactions are critical in designing metal-organic frameworks (MOFs) or catalysts .

Thermal Decomposition

At elevated temperatures (>300°C), the compound decomposes via:

  • Cyanide loss : Releases HCN gas, detected via TGA-FTIR .

  • Azo-bridge formation : Forms energetic compounds like 2,2′-azobis(imidazole) derivatives under oxidative conditions .

Scientific Research Applications

Medicinal Chemistry

1-(2,6-Dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile serves as a valuable building block in the synthesis of pharmaceuticals. Its derivatives have been studied for their potential as:

  • Antimicrobial Agents : Research indicates that compounds derived from this structure exhibit significant antibacterial activity. For instance, derivatives have shown effectiveness against various bacterial strains, with increasing concentrations leading to higher zones of inhibition in assays .
  • Anticancer Agents : The compound's derivatives have been evaluated for cytotoxicity against cancer cell lines such as HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). Some derivatives displayed IC₅₀ values comparable to standard chemotherapy drugs, indicating promising anticancer properties .

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials:

  • Thermal Stability : Compounds with imidazole rings are known for their thermal stability and can be incorporated into polymers to enhance their performance under heat.
  • Electrical Conductivity : The nitrile groups may contribute to the electrical properties of materials, making them suitable for applications in electronic devices.

Biological Research

The compound is also utilized in biological studies:

  • Enzyme Inhibition Studies : The imidazole ring can interact with various enzymes and receptors. Studies have shown that it may inhibit specific enzymes involved in critical biochemical pathways, which is valuable for drug design .
  • Molecular Docking Studies : Computational studies have been performed to understand the binding interactions of this compound with target proteins. For example, molecular docking analyses reveal how derivatives bind to DNA gyrase, a target for antibacterial drugs .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on various derivatives of this compound revealed that certain modifications led to enhanced antimicrobial properties. The most effective derivatives showed IC₅₀ values significantly lower than standard antibiotics used in clinical settings .

Case Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity tests demonstrated that specific derivatives exhibited potent activity against multiple cancer cell lines. The results indicated that modifications at the nitrile position could lead to improved efficacy and reduced side effects compared to existing therapies .

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets in the body. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The nitrile groups may also play a role in the compound’s activity by forming interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Imidazole-Dicarbonitrile Derivatives

The imidazole-4,5-dicarbonitrile scaffold is a versatile platform for functionalization. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Features Reference
1-(2,6-Dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile 2,6-Dichlorobenzyl group at N-1 High lipophilicity (XLogP3=3); potential steric hindrance from Cl atoms.
TCAD (2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile)) Azo (-N=N-) bridge linking two imidazole-4,5-dicarbonitrile units High nitrogen content (53.42% N); planar structure with strong electron delocalization.
Fampronil Pyrazole substituent with Cl, CF₃ groups; imidazole-4,5-dicarbonitrile core Complex substituents; likely pesticidal/pharmaceutical applications (based on structural analogs).
Alkylamino-Imidazole Derivatives (e.g., compounds 1–4 in ) Alkylamino chains (e.g., morpholine, piperidine) at N-1; ester groups at 4,5-positions Enhanced solubility in polar solvents due to amino groups; ester-to-amide conversion possible.

Thermal and Energetic Properties

  • TCAD: Exhibits exceptional thermal stability with a decomposition temperature of 369–371°C and a high standard molar enthalpy of formation (960 kJ/mol), attributed to its azo bridge and electron-delocalized structure .
  • 1-(2,6-Dichlorobenzyl) Derivative: No direct thermal data, but the dichlorobenzyl group may enhance stability via steric protection and electron-withdrawing effects.
  • Fampronil: Structural complexity (Cl, CF₃ groups) suggests stability, but thermal properties are unreported. Likely non-energetic due to pharmaceutical/pesticidal design .

Key Research Findings and Gaps

  • TCAD’s Dominance in Energetic Materials : Its azo bridge and nitrile groups enable superior thermal stability and energetic output compared to other imidazole derivatives. Research highlights its use in synthesizing TTAZI (tetrazole-based explosives) .
  • Limited Data on 1-(2,6-Dichlorobenzyl) Derivative: While structurally similar to TCAD, the absence of thermal or biological data limits its current utility. Further studies on its decomposition kinetics or pharmacological activity are needed.
  • Divergent Functionalization Strategies: Alkylamino derivatives () prioritize solubility and coordination, whereas halogenated derivatives (e.g., 1-(2,6-dichlorobenzyl)) focus on steric/electronic modulation .

Biological Activity

1-(2,6-Dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile (CAS No. 439108-73-3) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a dichlorobenzyl group attached to an imidazole core with two cyano groups, which may contribute to its biological efficacy. The following sections will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Molecular Formula : C₁₂H₆Cl₂N₄
  • Molecular Weight : 283.10 g/mol
  • CAS Number : 439108-73-3

This compound's structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The presence of electron-withdrawing groups like cyano and chloro enhances their antibacterial potency .

Anticancer Potential

Imidazole derivatives have also been studied for their anticancer properties. In vitro studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis and blocking cell cycle progression. For example, related compounds have demonstrated the ability to induce G2/M arrest in cancer cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific kinases or enzymes involved in cancer cell signaling pathways.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it could lead to cellular damage and apoptosis in cancer cells.
  • Modulation of Gene Expression : It may affect the expression levels of genes associated with cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study conducted on various imidazole derivatives revealed that those with similar structures to this compound exhibited significant antibacterial activity against MRSA strains. The study highlighted that structural modifications could enhance potency .

Study 2: Anticancer Activity

In another investigation focusing on imidazole derivatives as anticancer agents, compounds were tested for their ability to inhibit tumor growth in vitro. The results indicated that certain derivatives could significantly reduce cell viability in various cancer cell lines while showing low cytotoxicity towards normal cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntibacterial< 5
Compound BAnticancer10
Compound CAntiviral< 3

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-(2,6-dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1H-imidazole-4,5-dicarbonitrile (DCI) with 2,6-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes temperature control (60–80°C) and solvent selection (polar aprotic solvents like DMF or acetonitrile) to enhance yield. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .
  • Data : Purity ≥99% (HPLC) and melting point 168–175°C are typical benchmarks for intermediates like DCI derivatives .

Q. How can spectroscopic and crystallographic techniques confirm the structural identity of this compound?

  • Methodology :

  • NMR : ¹H NMR should show signals for the benzyl group (δ 4.8–5.2 ppm, -CH₂-) and aromatic protons (δ 7.2–7.5 ppm, 2,6-dichlorophenyl). ¹³C NMR confirms nitrile groups (δ 110–120 ppm).
  • X-ray Crystallography : Use SHELX programs for structure refinement. Key metrics include bond lengths (C-Cl: ~1.73 Å, C≡N: ~1.15 Å) and angles (imidazole ring: ~120°). Hydrogen bonding or π-π stacking in the crystal lattice can stabilize the structure .

Q. What are the primary applications of this compound in organic synthesis or medicinal chemistry?

  • Methodology : The compound’s electron-deficient imidazole core and nitrile groups make it a versatile intermediate for:

  • Phosphoramidite Activation : Facilitates DNA/RNA fragment synthesis via nucleophilic catalysis .
  • Energetic Materials : Nitrogen-rich derivatives exhibit thermal stability (TGA decomposition >250°C) for high-energy material research .

Advanced Research Questions

Q. How can regioselectivity challenges during benzylation of the imidazole core be addressed?

  • Methodology :

  • Steric Effects : Use bulky bases (e.g., DBU) to direct substitution to the less hindered N1 position.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict charge distribution on the imidazole ring, guiding reaction site selection.
  • Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates and optimize reaction time .

Q. What experimental design principles resolve contradictions in crystallographic data for halogenated imidazole derivatives?

  • Methodology :

  • Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands for refinement. Validate with R-factor convergence (R₁ < 0.05).
  • Disorder Modeling : For overlapping electron densities (e.g., Cl atoms), apply PART/SUMP constraints and validate via difference Fourier maps .
    • Case Study : A similar compound, 1-[2-(2,6-dichlorophenyl)imidazol-1-yl]propan-2-ol, required anisotropic displacement parameters (ADPs) for Cl atoms to resolve positional ambiguity .

Q. How do electronic effects of the 2,6-dichlorobenzyl group influence reactivity in cross-coupling reactions?

  • Methodology :

  • Hammett Analysis : Compare reaction rates with meta- and para-substituted benzyl analogs. The electron-withdrawing Cl groups lower electron density at the imidazole N, enhancing electrophilicity.
  • Cyclic Voltammetry : Measure oxidation potentials to correlate electronic effects with catalytic activity (e.g., in Suzuki-Miyaura coupling) .

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